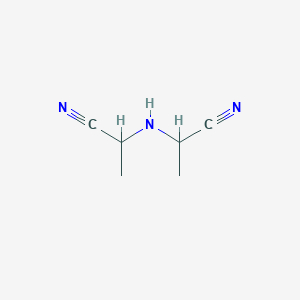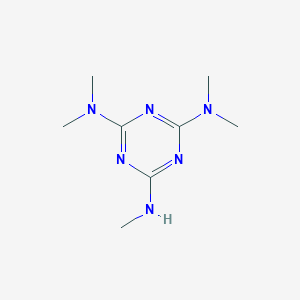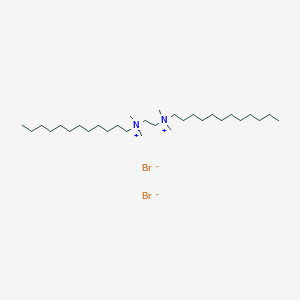
2,2'-Iminobispropiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Iminobispropiononitrile (IBPN) is a chemical compound that is widely used in scientific research due to its unique properties. IBPN is a white crystalline solid that is soluble in water and has a melting point of 153-155°C. It is a versatile compound that can be used in a variety of applications, including as a crosslinking agent, a curing agent, and a polymerization initiator.
Mecanismo De Acción
The mechanism of action of 2,2'-Iminobispropiononitrile is based on its ability to react with functional groups in polymers, resulting in the formation of crosslinks. This crosslinking process enhances the mechanical properties of the polymer, such as its strength, toughness, and durability. 2,2'-Iminobispropiononitrile can also act as a chain extender in polyurethane systems, which improves the overall performance of the material.
Efectos Bioquímicos Y Fisiológicos
2,2'-Iminobispropiononitrile has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2'-Iminobispropiononitrile in lab experiments include its versatility, ease of use, and ability to improve the mechanical properties of polymers. However, one limitation of using 2,2'-Iminobispropiononitrile is that it can be difficult to control the crosslinking process, which can result in inconsistent results.
Direcciones Futuras
There are several future directions for research on 2,2'-Iminobispropiononitrile. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the study of the effects of 2,2'-Iminobispropiononitrile on the properties of different types of polymers, including biodegradable and renewable polymers. Additionally, the potential use of 2,2'-Iminobispropiononitrile in biomedical applications, such as drug delivery and tissue engineering, is an area of growing interest.
Métodos De Síntesis
2,2'-Iminobispropiononitrile can be synthesized by the reaction of malononitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2,2'-Iminobispropiononitrile as the main product.
Aplicaciones Científicas De Investigación
2,2'-Iminobispropiononitrile has been extensively used in scientific research due to its ability to crosslink various types of polymers, including polyurethanes, epoxies, and acrylics. It is also used as a curing agent for epoxy resins and as a polymerization initiator for acrylates. 2,2'-Iminobispropiononitrile has been found to be particularly useful in the development of high-performance coatings, adhesives, and composites.
Propiedades
Número CAS |
2869-25-2 |
|---|---|
Nombre del producto |
2,2'-Iminobispropiononitrile |
Fórmula molecular |
C6H9N3 |
Peso molecular |
123.16 g/mol |
Nombre IUPAC |
2-(1-cyanoethylamino)propanenitrile |
InChI |
InChI=1S/C6H9N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,1-2H3 |
Clave InChI |
DABJAQQQVTVZMF-UHFFFAOYSA-N |
SMILES |
CC(C#N)NC(C)C#N |
SMILES canónico |
CC(C#N)NC(C)C#N |
Otros números CAS |
2869-25-2 |
Sinónimos |
2,2’-Iminodipropionitrile; 2,2’-Iminobis[propanenitrile] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)






